Yoduro de trimetilsililo

Descripción general

Descripción

Iodotrimethylsilane is a versatile organosilicon compound widely used in organic synthesisThis compound acts as a strong electrophile and is stable due to its silicon atom . It is known for its corrosive nature and requires proper handling and personal protective equipment .

Aplicaciones Científicas De Investigación

General Properties of Iodotrimethylsilane

ITMS is characterized by its ability to act as a strong electrophile, facilitating the introduction of iodine into organic molecules. Its stability, attributed to the silicon atom, allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry .

Organic Synthesis

ITMS is widely used in organic synthesis for:

- Iodination Reactions : ITMS serves as an iodinating agent, introducing iodine atoms into organic substrates. This is particularly useful in the synthesis of modified nucleosides for biomedical research and drug development .

- Cross-Coupling Reactions : It acts as a coupling partner, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This property is crucial for synthesizing complex organic molecules .

| Reaction Type | Description | Example Application |

|---|---|---|

| Iodination | Introduction of iodine into organic molecules | Synthesis of modified nucleosides |

| Cross-Coupling | Formation of carbon-carbon bonds | Synthesis of pharmaceuticals |

| Reductive Cleavage | Cleavage of heteroaryl C-halogen bonds | Creation of valuable building blocks |

Pharmaceutical Applications

ITMS plays a significant role in pharmaceutical chemistry:

- Dealkylation of Ethers and Esters : ITMS facilitates the conversion of ethers and esters into alcohols or carboxylic acids under mild conditions, which is essential in drug synthesis .

- Antibiotic Synthesis : It has been effectively used in the synthesis of cephalosporin antibiotics by selectively cleaving chemical bonds while minimizing by-products .

Materials Science

In materials science, ITMS is utilized for:

- Surface Modification : ITMS is employed as a reactive ligand for surface etching and passivation in nanocrystal applications, particularly in perovskite light-emitting diodes (PeLEDs) where it enhances conductivity and stability .

- Depolymerization : ITMS promotes the depolymerization of polyesters, making it valuable for recycling applications and material recovery processes .

Case Study 1: Nucleoside Modification

A study demonstrated that ITMS can selectively iodinate nucleosides at specific positions without affecting other functional groups. This selectivity allows researchers to create novel nucleosides that exhibit altered biological activities, paving the way for new therapeutic agents .

Case Study 2: Antibiotic Development

Research highlighted the use of ITMS in optimizing the synthesis process for cephalosporin antibiotics. By providing a more efficient pathway with fewer by-products, ITMS contributes to higher yields and purities in antibiotic production .

Mecanismo De Acción

Target of Action

Iodotrimethylsilane (ITMS) is a versatile organosilicon compound used in organic synthesis . It primarily targets organic compounds containing oxygen, forming a strong silicon-oxygen bond . It also targets heteroaryl C-halogen bonds, facilitating their reductive cleavage .

Mode of Action

ITMS acts as a strong electrophile and is stable due to its silicon atom . It serves as a coupling partner in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds . It also plays a crucial role in the reductive cleavage of heteroaryl C-halogen bonds .

Biochemical Pathways

ITMS affects several biochemical pathways. It is used for the dealkylation of compounds like lactones, ethers, acetals, and carbamates, and as a trimethylsilylating agent for the synthesis of silyl imino esters, alkyl, and alkenyl silanes . In nucleosidation, ITMS introduces iodine atoms into nucleosides, creating modified nucleosides for biomedical research and drug development .

Pharmacokinetics

Its physical properties, such as being a colorless or pale yellow liquid with a pungent odor , and its stability due to its silicon atom , suggest that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of ITMS results in the formation of new compounds. For instance, it can introduce iodine atoms into organic molecules , form silyl imino esters , and create modified nucleosides . It can also facilitate the synthesis of complex organic molecules by enabling the formation of carbon-carbon or carbon-heteroatom bonds .

Action Environment

The action of ITMS can be influenced by environmental factors. For instance, its reactivity may be enhanced in the presence of a suitable catalyst or base . It is also worth noting that ITMS is known for its corrosive nature, capable of causing severe burns to the skin and eyes, emphasizing the necessity for proper personal protective equipment such as gloves and safety goggles . Therefore, it is crucial to handle ITMS in well-ventilated areas .

Análisis Bioquímico

Biochemical Properties

Iodotrimethylsilane plays a crucial role in the reductive cleavage of heteroaryl C-halogen bonds, allowing for the synthesis of complex organic molecules . It is also used in the dealkylation of ethers and esters to form alcohols or carboxylic acids . In nucleosidation, Iodotrimethylsilane introduces iodine atoms into nucleosides, creating modified nucleosides for biomedical research and drug development .

Molecular Mechanism

Iodotrimethylsilane acts as a strong electrophile, making it valuable in various reactions . The presence of three methyl groups and a silicon atom in Iodotrimethylsilane provides stability and enhances its reactivity . The silicon atom contributes to the compound’s reactivity by influencing the electron distribution within the molecule .

Temporal Effects in Laboratory Settings

It is known for its corrosive nature, capable of causing severe burns to the skin and eyes, emphasizing the necessity for proper personal protective equipment such as gloves and safety goggles .

Métodos De Preparación

Iodotrimethylsilane can be prepared through several synthetic routes. One common method involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile . Another method includes the oxidative cleavage of hexamethyldisilane by iodine or the cleavage of hexamethyldisiloxane with aluminum triiodide . These methods ensure high purity and conversion rates, making iodotrimethylsilane a valuable chemical intermediate in various industrial and laboratory applications .

Análisis De Reacciones Químicas

Iodotrimethylsilane undergoes a variety of chemical reactions, including:

Dealkylation: It is used for the mild dealkylation of ethers, carboxylic esters, lactones, carbamates, and acetals.

Cleavage of Epoxides and Cyclopropyl Ketones: It efficiently cleaves these compounds to form the corresponding products.

Conversion of Vinyl Phosphates to Vinyl Iodides: This reaction is facilitated by iodotrimethylsilane.

Halogen Exchange Reactions: It acts as a neutral nucleophilic reagent for halogen exchange reactions.

Formation of Enol Ethers and Silyl Imino Esters: It is used as a trimethylsilylating agent for the synthesis of these compounds.

Lewis Acid Catalyst: It acts as a Lewis acid catalyst in various organic reactions.

Reducing Agent: It serves as a reducing agent for epoxides, enediones, α-ketols, sulfoxides, and sulfonyl halides.

Comparación Con Compuestos Similares

Iodotrimethylsilane is often compared with other similar compounds such as:

Bromotrimethylsilane: Used for similar dealkylation reactions but with different reactivity and selectivity.

Chlorotrimethylsilane: Another silylating agent with distinct reactivity and applications.

Trimethylsilyl Trifluoromethanesulfonate:

Iodotrimethylsilane stands out due to its strong electrophilic nature and stability, making it a preferred choice for various organic synthesis applications .

Actividad Biológica

Iodotrimethylsilane (ITMS), with the chemical formula , is an organosilicon compound that has gained significant attention in organic synthesis and medicinal chemistry. Its unique properties as an iodinating agent and electrophile make it a valuable tool in various biological applications, particularly in the synthesis of modified nucleosides and other biologically relevant molecules.

ITMS is characterized by its stability due to the silicon atom, which allows for easy handling and storage. The presence of three methyl groups contributes to its reactivity, making it a strong electrophile capable of participating in various chemical reactions. ITMS acts primarily by introducing iodine atoms into organic substrates, which can significantly alter their biological activity.

- Electrophilic Nature : ITMS is a powerful electrophile, facilitating nucleophilic substitutions that are crucial for synthesizing complex organic structures.

- Iodination Reactions : It has been effectively used to iodinate nucleosides, leading to the formation of modified nucleosides that exhibit altered biological properties.

Nucleosidation

One of the prominent applications of ITMS is in the nucleosidation process, where it serves as an iodinating agent. This reaction allows for the selective introduction of iodine into nucleosides, resulting in compounds that can be utilized for biomedical research and drug development.

- Case Study : In a study involving 1-O-acetyl-2,3,5-tri-O-benzoyl--D-ribofuranose, ITMS was reacted to yield glycosyl iodides, which were subsequently coupled with silylated uracil and cytosine. The yields reported were 89% and 81%, respectively, demonstrating the efficiency of ITMS in synthesizing biologically relevant compounds .

Antiviral Activity

Research has indicated that certain iodinated compounds synthesized using ITMS exhibit antiviral properties. For instance, modified nucleosides created through ITMS-mediated iodination have been evaluated for their efficacy against viral infections.

- Study Findings : A recent investigation highlighted the synthesis of conformationally restricted indole derivatives using ITMS, which showed promising antiviral activity with IC50 values indicating effective inhibition of viral replication .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of compounds synthesized using ITMS:

| Compound | IC50 (μM) | CC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | 15.6 ± 1.8 | >100 | Effective against viral replication |

| Compound B | 30.6 ± 7.3 | >100 | Moderate activity |

| Compound C | >100 | >100 | No significant activity |

| Compound D | 0.53 ± 0.04 | >100 | High potency against target virus |

| Compound E | 7.1 ± 0.9 | 62 ± 13 | Notable cytotoxicity observed |

Mechanistic Insights

The mechanism by which ITMS enhances biological activity often involves:

- Modification of Nucleic Acids : By introducing iodine into nucleosides, ITMS alters their interaction with enzymes and receptors, potentially enhancing their therapeutic efficacy.

- Stabilization of Reactive Intermediates : The silicon atom in ITMS stabilizes reactive intermediates during chemical reactions, allowing for more efficient synthesis pathways.

Propiedades

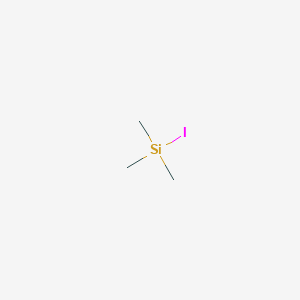

IUPAC Name |

iodo(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRZQMIRAZTJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065997 | |

| Record name | Silane, iodotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Iodotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16029-98-4 | |

| Record name | Trimethylsilyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16029-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016029984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, iodotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, iodotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A65KRZ6NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does iodotrimethylsilane interact with esters, leading to their cleavage?

A1: Iodotrimethylsilane exhibits strong oxygenophilicity due to its hard acid (Me3Si) - soft base (I) bond. [] It interacts with the carbonyl oxygen of esters, activating the carbonyl carbon towards nucleophilic attack. The trimethylsilyl group then acts as a leaving group, leading to the formation of a silyl ester and an alkyl iodide. [, ]

Q2: Can you provide an example of a specific transformation involving iodotrimethylsilane and its effect on the target molecule?

A2: Iodotrimethylsilane regiospecifically deoxygenates the dihydroxyacetone moiety at C-17 of corticoid steroids. For example, treatment of corticoids containing the C(17)(OH)–C(20)(O)-C(21)H2OH group with iodotrimethylsilane results in the formation of 21-hydroxy-20-ketones in high yields. [, ]

Q3: What is the molecular formula and weight of iodotrimethylsilane?

A3: Iodotrimethylsilane has the molecular formula C3H9ISi and a molecular weight of 200.13 g/mol.

Q4: Are there any spectroscopic data available to characterize iodotrimethylsilane?

A4: Yes, experimental and theoretical studies have characterized iodotrimethylsilane using electron diffraction for gas-phase structure determination, as well as infrared and Raman spectroscopy for vibrational spectra analysis. These findings are supported by ab initio calculations. []

Q5: What are the stability considerations for iodotrimethylsilane?

A5: Iodotrimethylsilane is highly reactive and moisture-sensitive. It decomposes upon contact with water. It should be stored under an inert atmosphere.

Q6: Are there alternative reagents to iodotrimethylsilane for specific applications?

A6: Yes, depending on the specific transformation, alternatives to iodotrimethylsilane exist. For example, chlorotrimethylsilane/sodium iodide mixtures in acetonitrile can be used for cleaving esters, lactones, carbamates, and ethers. This system proves advantageous as it cleaves ethers more readily and converts alcohols to iodides more rapidly compared to iodotrimethylsilane alone. []

Q7: What is the role of iodotrimethylsilane in conjugate addition reactions?

A7: Iodotrimethylsilane acts as a promoter in conjugate additions of organocopper reagents to α,β-unsaturated carbonyl compounds. It facilitates the formation of a reactive copper species that adds to the β-carbon of the unsaturated system. [, ]

Q8: Are there any limitations to using iodotrimethylsilane in organic synthesis?

A8: While iodotrimethylsilane is a versatile reagent, it has some limitations. For example, in the iodotrimethylsilane-promoted conjugate addition of alkylcopper compounds to enoyl-amides, high yields are achieved, but the diastereoselectivity remains moderate. []

Q9: Can you provide examples of specific reactions where iodotrimethylsilane plays a crucial role?

A9: Certainly! Iodotrimethylsilane is vital in various transformations:

- Cleavage of Protecting Groups: It effectively cleaves methyl ethers, such as converting cyclohexyl methyl ether to cyclohexanol. []

- Hydrodehalogenation: It facilitates the removal of halogen atoms alpha to ketones, converting α-haloketones to ketones. []

- Deoxygenation of α-ketols: It enables the conversion of α-ketols to ketones. []

- Cross-Aldol Condensation: It mediates the synthesis of α,α′-bis(substituted benzylidene)cycloalkanones from ketones, aldehydes, and urea. []

- Cyclization Reactions: It promotes the cyclization of 6-alkynal acetals. []

Q10: Has computational chemistry been used to study iodotrimethylsilane and its reactions?

A10: Yes, computational methods, such as DFT calculations, have been employed to study the molecular structure and vibrational spectra of iodotrimethylsilane. These calculations provide insights into its reactivity and can guide the development of new synthetic methods. []

Q11: How do structural modifications of iodotrimethylsilane affect its reactivity?

A11: Replacing iodine with other halogens like bromine in bromotrimethylsilane can lead to differences in reactivity and selectivity. While generally less reactive than iodotrimethylsilane, bromotrimethylsilane can be advantageous in specific transformations. []

Q12: What are the common methods for preparing iodotrimethylsilane?

A12: Iodotrimethylsilane can be prepared by reacting hexamethyldisilane with iodine. [, ] Another method involves reacting chlorotrimethylsilane with sodium iodide in acetonitrile to generate iodotrimethylsilane in situ. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.